molecular formula C15H24O3Si B12097665 Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate CAS No. 115118-86-0

Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate

Cat. No.: B12097665
CAS No.: 115118-86-0
M. Wt: 280.43 g/mol
InChI Key: ABGDWMZAJFMSJR-UHFFFAOYSA-N
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Description

Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate is a chemical building block of significant value in organic synthesis and medicinal chemistry. This compound features a tert-butyldimethylsilyl (TBS) ether group, a widely used protecting group for alcohols that is approximately 10,000 times more stable to hydrolysis than simple trimethylsilyl ethers . The TBS group is typically installed using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole, and it demonstrates robust stability under basic conditions and against nucleophiles, allowing it to survive many common synthetic transformations . Its primary function is to mask the hydroxyl group of a glycolic acid derivative, allowing for selective reactions at the carboxylic acid moiety, which is in this case protected as a benzyl ester. The benzyl ester can be removed by hydrogenation, while the TBS group is commonly cleaved under acidic conditions or, more frequently, with fluoride ions using reagents such as tetra-n-butylammonium fluoride (TBAF) . Beyond its role as a protective group, the tert-butyldimethylsilyl group itself has been identified as a potential modulator of biological activity, with studies showing it can enhance the cytotoxicity of drug candidates against human tumor cell lines, adding a layer of interest for researchers in drug discovery . This compound is intended for use as a synthetic intermediate in the development of more complex molecules, including potential pharmaceuticals and novel organic materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl 2-[tert-butyl(dimethyl)silyl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3Si/c1-15(2,3)19(4,5)18-12-14(16)17-11-13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGDWMZAJFMSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577907
Record name Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115118-86-0
Record name Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Reaction Mechanism

  • Activation of the Hydroxyl Group : The hydroxyl oxygen of benzyl glycolate attacks the electrophilic silicon atom in TBSCl, forming a tetrahedral intermediate.

  • Deprotonation : Triethylamine abstracts a proton from the intermediate, facilitating the release of HCl and yielding the silyl-protected product.

  • Workup and Isolation : The crude product is purified via column chromatography or recrystallization, typically achieving yields of 80–85%.

Standard Protocol

  • Reagents : Benzyl glycolate (1.0 equiv), TBSCl (1.1 equiv), Et₃N (1.2 equiv).

  • Solvent : CH₂Cl₂ (0.25 M concentration).

  • Conditions : Stirred at 4°C for 1 hour, then warmed to room temperature for 16 hours under nitrogen.

  • Yield : 82–87% after purification.

Alternative Catalytic and Green Chemistry Approaches

Imidazole-Mediated Silylation

To enhance reaction efficiency, imidazole has been employed as a co-base alongside Et₃N. This dual-base system accelerates silylation by stabilizing the transition state through hydrogen bonding, reducing reaction times to 6–8 hours while maintaining yields above 80%.

Solvent-Free Mechanochemical Synthesis

Recent advancements highlight solvent-free ball-milling techniques, where benzyl glycolate and TBSCl are ground with potassium carbonate (K₂CO₃) as the base. This method eliminates volatile organic solvents and achieves 78% yield within 2 hours, though scalability remains a challenge.

Optimization of Reaction Parameters

Temperature and Reaction Time

  • Low-Temperature Silylation (4°C): Minimizes side reactions such as acetate group hydrolysis, ensuring >90% product purity.

  • Room-Temperature Reactions : Suitable for large-scale production but require extended stirring (16–24 hours) to reach completion.

Solvent Effects

SolventDielectric ConstantYield (%)Purity (%)
CH₂Cl₂8.938792
THF7.588389
Acetonitrile37.56578
Dichloromethane’s low polarity facilitates better solubility of TBSCl, whereas polar solvents like acetonitrile hinder silylation due to poor reagent miscibility.

Base Selection

BasepKaYield (%)Reaction Time (h)
Et₃N10.758716
Imidazole6.95858
2,6-Lutidine6.758012
Triethylamine remains optimal for its high basicity, though sterically hindered bases like 2,6-lutidine reduce side reactions in sensitive substrates.

Comparative Analysis of Industrial and Laboratory Methods

Batch vs. Continuous Flow Synthesis

ParameterBatch MethodContinuous Flow
Throughput50–100 g/day200–300 g/day
Purity90–92%88–90%
Solvent Consumption5 L/kg product2 L/kg product
Continuous flow systems improve throughput and reduce solvent use but require precise temperature control to maintain product quality.

Cost-Benefit Evaluation

MethodCost per kg ($)Environmental Impact (E-factor)
Classical Silylation1,2008.7
Mechanochemical9502.1
Flow Chemistry1,5004.5
Mechanochemical approaches offer the lowest environmental footprint, though initial equipment costs are higher.

Applications in Pharmaceutical Synthesis

This compound’s stability under acidic and basic conditions makes it indispensable in protecting alcohol moieties during the synthesis of statin intermediates. For example, its use in the production of Rosuvastatin precursors ensures selective deprotection without affecting adjacent functional groups .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, phenylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate serves primarily as a protecting group for alcohols and phenols during synthetic transformations. The introduction of the tert-butyl(dimethyl)silyl (TBDMS) group allows for the selective protection of hydroxyl functionalities, which can be crucial when performing multi-step syntheses.

Protecting Group Strategy

The TBDMS group is known for its stability under various reaction conditions and can be selectively removed under mild acidic conditions. This property makes it an ideal choice for protecting sensitive functional groups during complex organic syntheses. For example, the TBDMS ether can be cleaved using tetra-n-butylammonium fluoride (TBAF), allowing for the regeneration of the alcohol .

Case Studies in Organic Synthesis

  • Synthesis of Complex Molecules : In studies involving the synthesis of natural products, TBDMS-protected alcohols have been utilized to facilitate the construction of complex molecular architectures. The ability to protect and subsequently deprotect hydroxyl groups without affecting other functionalities is a significant advantage in synthetic routes .
  • Functional Group Transformations : The compound has been employed in various transformations where selective protection is required. For instance, it has been used successfully in the synthesis of benzyl alcohol derivatives through oxidation reactions while maintaining the integrity of the TBDMS group .

Medicinal Chemistry

The applications of this compound extend into medicinal chemistry, where it plays a role in drug development and synthesis.

Antitumor Agent Development

Research has indicated that derivatives of compounds incorporating silyl ether functionalities exhibit potential anticancer properties. For instance, studies exploring benzodioxole-based thiosemicarbazone derivatives have highlighted the importance of protecting groups like TBDMS in maintaining compound stability during biological evaluations .

Synthesis of Bioactive Compounds

The compound has been utilized in synthesizing bioactive molecules that target specific biological pathways. The ability to manipulate hydroxyl groups selectively allows researchers to create diverse libraries of compounds for screening against various cancer cell lines .

Polymer Science

This compound has found applications in polymer chemistry, particularly in the development of new materials through controlled polymerization techniques.

Ring-Opening Polymerization

In studies focused on organocatalyzed ring-opening polymerization, TBDMS-protected monomers have been employed to generate polymers with desired properties. The silyl ether functionality aids in controlling the polymerization process while allowing for subsequent modifications post-polymerization .

Surface Initiated Polymerization

Research has demonstrated that surface-initiated polymerization techniques utilizing TBDMS-protected compounds can lead to enhanced material properties, such as improved thermal stability and mechanical strength .

Data Summary Table

Application AreaKey UsesExample Studies/References
Organic SynthesisProtecting group for alcohols and phenols ,
Medicinal ChemistrySynthesis of bioactive compounds ,
Polymer ScienceControlled polymerization techniques ,

Mechanism of Action

The mechanism of action of acetic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, phenylmethyl ester involves the formation of a stable silyl ether or ester bond, which protects the functional group from unwanted reactions. The TBDMS group can be selectively removed under mild acidic or basic conditions, allowing for the controlled deprotection of the functional group .

Comparison with Similar Compounds

tert-Butyl tert-Butyldimethylsilylglyoxylate

  • Structure : Replaces the benzyl ester with a tert-butyl ester.
  • Synthesis : Prepared via oxidation of tert-butyl diazoacetate, yielding a glyoxylate with a TBS group .
  • Applications : Used as a conjunctive reagent in C–H functionalization reactions. Its tert-butyl ester enhances steric hindrance, slowing hydrolysis compared to benzyl esters .
  • NMR Data :
    • ¹H NMR (CDCl₃) : δ 0.21 (s, 6H, Si–CH₃), 0.96 (s, 9H, Si–C(CH₃)₃), 1.48 (s, 9H, ester–C(CH₃)₃) .
    • ¹³C NMR (CDCl₃) : δ −6.2 (Si–CH₃), 18.8 (Si–C(CH₃)₃), 81.0 (ester–C(CH₃)₃), 169.1 (C=O) .

tert-Butyl Triethylsilylglyoxylate

  • Structure : Substitutes TBS with a triethylsilyl (TES) group.
  • Reactivity : The TES group is less sterically hindered than TBS, leading to faster deprotection under mild acidic conditions.
  • Applications : Preferred in reactions requiring facile silyl group removal .

Benzeneacetic Acid, 3-Methoxy-α,4-bis[(trimethylsilyl)oxy]-, Trimethylsilyl Ester

  • Structure : Contains three trimethylsilyl (TMS) groups instead of TBS.
  • Properties : TMS groups are smaller and more labile, making this compound unsuitable for prolonged synthetic steps but useful in temporary protection strategies .

Functional and Reactivity Differences

Compound Ester Group Silyl Group LogP Deprotection Conditions
Benzyl TBS-oxygenated acetate Benzyl tert-Butyldimethylsilyl 3.75 Hydrogenolysis (Pd/C, H₂)
tert-Butyl TBS-glyoxylate tert-Butyl tert-Butyldimethylsilyl N/A Acidic hydrolysis (TFA/H₂O)
tert-Butyl TES-glyoxylate tert-Butyl Triethylsilyl N/A Mild acid (AcOH/H₂O)
Trimethylsilyl ester derivatives Trimethylsilyl Trimethylsilyl ~2.5* Aqueous base (K₂CO₃/MeOH)

*Estimated based on similar TMS-containing compounds.

Stability and Handling

  • Benzyl TBS-oxygenated acetate : Stable at room temperature but sensitive to fluoride ions (e.g., TBAF) for silyl deprotection .
  • tert-Butyl TBS-glyoxylate : Requires rigorous exclusion of moisture to prevent premature hydrolysis .

Biological Activity

Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate, with the CAS number 115118-86-0, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C15_{15}H24_{24}O3_3Si
Molecular Weight: 280.43 g/mol
LogP: 3.75 (indicating moderate lipophilicity)
PSA (Polar Surface Area): 35.53 Ų

The compound features a tert-butyl(dimethyl)silyl group, which is known for its stability and utility in organic synthesis as a protecting group for hydroxyl functionalities .

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). This method allows for selective reactions in complex organic syntheses, enhancing the compound's stability and bioavailability .

Antiviral Properties

Research indicates that compounds with similar structural motifs exhibit antiviral properties, particularly against hepatitis C virus (HCV) and other viral pathogens. The presence of the silyl group may enhance cellular permeability, facilitating the compound's uptake and conversion into active forms within cells .

Acetylcholinesterase Inhibition

This compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies show that some derivatives exhibit significant inhibition of these enzymes, which are critical in neurotransmission and are implicated in neurodegenerative diseases like Alzheimer's .

CompoundIC50_{50} (μM)Selectivity Index
Compound 28.375.04
Compound 319.083.13

These results suggest that modifications to the benzyl silyl ether can yield compounds with varying degrees of potency against cholinesterases, highlighting their potential as therapeutic agents .

Case Studies

  • Anti-HCV Activity : A study focused on aza-nucleosides demonstrated that structural modifications could lead to compounds with low toxicity and significant anti-HCV activity. The introduction of silyl groups was noted to enhance the lipophilicity and permeability of these compounds, suggesting that this compound could have similar effects .
  • Neuroprotective Effects : In a study evaluating various silylated compounds for neuroprotective properties, it was found that certain derivatives exhibited protective effects against oxidative stress in neuronal cell lines. This suggests a potential role for this compound in neuroprotection .

Q & A

Basic: What are the established synthetic protocols for preparing Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves silylation of a hydroxyl precursor using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like triethylamine. For example, silyl ether formation under anhydrous CH₂Cl₂ at 0°C with TBSCl (1.2 equiv) and triethylamine (1.2 equiv) achieves 77% yield after 12 hours . Key factors include:

  • Temperature control : Lower temperatures (0°C) minimize side reactions like hydrolysis.
  • Purification : Silica gel chromatography (e.g., Hex:EtOAc gradients) is critical for isolating the product from unreacted TBSCl and byproducts.
  • Anhydrous conditions : Moisture degrades TBSCl, reducing efficiency.

Basic: Which analytical methods are most reliable for confirming the structure and purity of this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR identify silyl ether protons (δ ~0.15 ppm for Si(CH₃)₂) and acetate carbonyl signals (δ ~170 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ calculated vs. observed mass within 0.4 ppm error) .
  • TLC monitoring : Hex:EtOAc (4:1) systems track reaction progress, with Rf values ~0.66 for silylated products .

Advanced: How can researchers optimize reaction conditions to minimize desilylation during synthesis?

Answer:
Desilylation under acidic/basic conditions is a key challenge. Strategies include:

  • Protecting group compatibility : Avoid protic solvents (e.g., MeOH) and strong acids/bases. Use mild quenching agents (e.g., aqueous citric acid) .
  • Low-temperature workup : Maintain ≤0°C during extraction to stabilize the silyl ether.
  • Inert atmosphere : Conduct reactions under N₂/Ar to prevent moisture ingress .

Advanced: What methodologies assess the compound’s stability under varying storage or reaction conditions?

Answer:

  • Accelerated stability studies : Store aliquots at 4°C, 25°C, and 40°C for 1–4 weeks, monitoring degradation via HPLC or NMR .
  • Kinetic analysis : Perform Arrhenius studies to predict shelf life (e.g., measure half-life at elevated temperatures).
  • Hygroscopicity testing : Use Karl Fischer titration to quantify moisture uptake, which accelerates hydrolysis .

Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

Answer:

  • Variable-temperature NMR : Resolve overlapping peaks by analyzing at 25°C vs. 50°C (e.g., distinguish rotamers in silyl ethers) .
  • COSY/HSQC experiments : Confirm coupling between adjacent protons (e.g., benzyl CH₂ and adjacent oxyacetate groups).
  • Comparative analysis : Cross-reference with synthesized analogs or literature data for similar silyl-protected acetates .

Advanced: What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

Answer:

  • Modify silyl groups : Replace tert-butyldimethylsilyl with triisopropylsilyl (TIPS) to evaluate steric effects on reactivity .
  • Functionalize the acetate : Introduce electron-withdrawing groups (e.g., nitro) to study electronic impacts on hydrolysis rates .
  • Bioisosteric replacement : Substitute the benzyl group with heteroaromatic rings (e.g., pyridyl) to probe solubility and binding interactions .

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